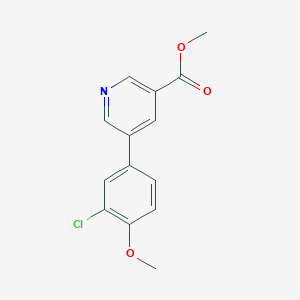

methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-18-13-4-3-9(6-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDOIIHTLWDUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki Coupling Approach

One of the most efficient and widely used methods involves Suzuki-Miyaura cross-coupling between a halogenated pyridine-3-carboxylate and a boronic acid derivative of 3-chloro-4-methoxyphenyl.

-

- 5-bromo- or 5-chloropyridine-3-carboxylate methyl ester

- 3-chloro-4-methoxyphenylboronic acid

Catalyst system : Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.

-

- Base: potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

- Solvent: mixture of water and organic solvents like toluene or dioxane

- Temperature: 80–110 °C

- Reaction time: 6–24 hours

Outcome : The coupling provides the desired this compound in moderate to high yield (typically 60–85%).

This method benefits from mild conditions and tolerance of functional groups such as methoxy and chloro substituents on the phenyl ring.

Esterification of Pyridine-3-carboxylic Acid Derivatives

If the pyridine-3-carboxylic acid with the 5-(3-chloro-4-methoxyphenyl) substituent is available, esterification with methanol under acidic catalysis can be used to obtain the methyl ester.

-

- Acid catalyst: sulfuric acid or p-toluenesulfonic acid

- Solvent: methanol

- Temperature: reflux (~65–85 °C)

- Time: overnight (12–24 hours)

Notes : Care must be taken to avoid hydrolysis or demethylation of the methoxy group.

Synthesis of Boronic Acid Intermediate

The preparation of 3-chloro-4-methoxyphenylboronic acid, a key coupling partner, can be achieved by:

- Lithiation of 1-bromo-3-chloro-4-methoxybenzene with n-butyllithium at low temperature.

- Quenching with trialkyl borate (e.g., B(OMe)3).

- Acidic workup to yield the boronic acid.

This intermediate is then purified by extraction and crystallization.

Research Findings and Optimization

Solvent Effects on Yield

According to patent WO2013102078A1, the use of methyl isobutyl ketone (MIBK) as a solvent in extraction and reaction steps significantly increases the yield of related pyridine carboxylate compounds by minimizing solvent exchanges and reducing intermediate loss. This approach may be adapted for the preparation of this compound to improve process efficiency.

Catalyst and Base Selection

- Palladium catalysts with bulky phosphine ligands enhance coupling efficiency.

- Potassium carbonate as base generally provides better yields than sodium carbonate.

- Use of aqueous-organic biphasic systems facilitates product isolation.

Reaction Monitoring and Purification

- Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Purification typically involves column chromatography or recrystallization from suitable solvents such as ethanol or hexane.

Data Table: Representative Suzuki Coupling Conditions for Preparation

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Pyridine substrate | 5-bromo- or 5-chloropyridine-3-carboxylate methyl ester | Commercially available or synthesized |

| Boronic acid | 3-chloro-4-methoxyphenylboronic acid | Prepared via lithiation/boronation |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | 1–5 mol% loading |

| Base | K2CO3 (2 equiv) | Ensures deprotonation |

| Solvent | Toluene/water or dioxane/water mixture | Biphasic system improves yield |

| Temperature | 80–110 °C | Reflux conditions |

| Time | 6–24 hours | Reaction completion monitored |

| Yield | 60–85% | Depends on scale and purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate has been explored as a potential inhibitor of protein-tyrosine phosphatases, which are crucial in the pathogenesis of Mycobacterium tuberculosis (MptpB) . Inhibitors targeting MptpB have shown promise in reducing bacterial burden in animal models, suggesting that similar compounds could be developed for therapeutic use against tuberculosis.

Case Study: Efficacy Against Tuberculosis

A study demonstrated that compounds with structural similarities to this compound exhibited significant inhibitory activity against MptpB, leading to improved pathology in infected guinea pigs. This highlights the potential for developing new treatments for tuberculosis using this compound as a scaffold .

Agricultural Applications

Herbicidal Properties

The compound has been investigated for its herbicidal potential, particularly in the formulation of synthetic auxin herbicides. Its ability to control undesirable vegetation makes it suitable for agricultural applications, especially in crops such as wheat, corn, and soybeans .

Synergistic Effects

Research has shown that this compound can be combined with other herbicides to enhance efficacy. For instance, when used alongside traditional herbicides like 2,4-D or dicamba, it can provide synergistic effects that improve weed control while minimizing crop damage .

Analytical Chemistry

This compound is also utilized in analytical chemistry for various applications including:

- Chromatographic Analysis : The compound serves as a standard reference in chromatographic methods to evaluate the purity and concentration of similar chemical entities.

- Biochemical Assays : It is used in assays to study enzyme activity related to its structural analogs, providing insights into biochemical pathways .

Mechanism of Action

The mechanism of action of methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Pyridine Carboxylate Derivatives

Key Observations :

- The target compound’s 3-chloro-4-methoxyphenyl group distinguishes it from simpler pyridine carboxylates, likely enhancing its binding to hydrophobic targets (e.g., enzyme active sites) .

- Fused-ring analogs (e.g., isoxazolo-pyridines) exhibit greater structural rigidity, which may influence conformational stability but reduce synthetic accessibility .

Functional Analogs

Table 2: Comparison with Urea-Based Pesticides

Key Observations :

Physicochemical and Crystallographic Properties

Hydrogen-bonding patterns, critical for crystal packing and solubility, were analyzed using graph-set theory (). Pyridine carboxylates typically form dimeric hydrogen bonds via carboxylate groups, whereas urea derivatives (e.g., metoxuron) engage in N-H···O interactions. The target compound’s methoxy and chloro groups may introduce additional van der Waals interactions, enhancing crystalline stability .

Table 3: Hypothetical Property Comparison

| Property | Target Compound | Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate | Metoxuron |

|---|---|---|---|

| LogP (lipophilicity) | ~3.5 (estimated) | ~2.1 | 2.8 |

| Hydrogen-bond donors | 0 | 0 | 2 (urea NH) |

| Melting point | High (crystalline stability) | Moderate | 126–128°C |

Key Observations :

- The absence of hydrogen-bond donors in the target compound may reduce water solubility compared to urea-based herbicides .

- Similarity scores (0.89–0.92) for pyrazolo-pyridine analogs () suggest comparable synthetic routes, though reactivity may differ due to halogen substituents .

Biological Activity

Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate (CAS Number: 1298047-68-3) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a chloro and methoxy substitution on the phenyl ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate

- Molecular Formula : C14H12ClNO3

- Molecular Weight : 273.70 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups such as the carboxylate and the methoxy moiety allows for the formation of hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyridine have shown selective activity against bacterial strains, suggesting that this compound may also possess antimicrobial potential .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate, and what key reaction conditions are required?

- Methodological Answer : Synthesis typically involves multi-step protocols such as:

- Condensation reactions : Combining substituted benzaldehydes with aminopyridine derivatives under acidic or basic conditions.

- Cyclization : Using catalysts like palladium or copper to facilitate ring closure (e.g., Heck or Suzuki coupling for aryl-aryl bond formation) .

- Functional group modifications : Esterification or hydrolysis steps to introduce the carboxylate group.

- Critical parameters include solvent choice (DMF, toluene), temperature control (80–120°C), and catalyst loading (0.5–5 mol%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton coupling patterns.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves ambiguities in regiochemistry and confirms stereoelectronic effects in the solid state .

- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Q. What are the typical functional group transformations involved in synthesizing this compound?

- Methodological Answer : Key transformations include:

- Esterification : Methylation of carboxylic acid intermediates using methanol/H⁺ or diazomethane.

- Aryl coupling : Suzuki-Miyaura reactions to attach the 3-chloro-4-methoxyphenyl group to the pyridine core .

- Halogenation : Introduction of the chloro substituent via electrophilic aromatic substitution or metal-mediated cross-coupling .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound when faced with low conversion rates in the cyclization step?

- Methodological Answer :

- Catalyst screening : Test palladium (e.g., Pd(OAc)₂) vs. copper catalysts (e.g., CuI) to improve reaction efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene may reduce side reactions.

- Additives : Use ligands (e.g., PPh₃) or bases (K₂CO₃) to stabilize transition states .

- Kinetic monitoring : Employ in-situ techniques (e.g., TLC, HPLC) to track reaction progress and adjust parameters dynamically .

Q. How should discrepancies between theoretical and experimental spectroscopic data be addressed?

- Methodological Answer :

- Computational validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to identify misassignments .

- Isotopic labeling : Use deuterated analogs to confirm proton environments in complex splitting patterns.

- Crystallographic cross-check : Resolve ambiguities (e.g., regiochemistry of substituents) via single-crystal X-ray diffraction .

Q. What strategies can be employed to determine the regioselectivity of substitution reactions in the pyridine ring?

- Methodological Answer :

- Directing group analysis : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to specific positions.

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects to trace reaction pathways .

- Competition experiments : Compare reactivity of substituted pyridines under identical conditions to map electronic effects .

Data Contradiction Analysis

Q. How can conflicting results from NMR and mass spectrometry regarding molecular integrity be resolved?

- Methodological Answer :

- Purity assessment : Conduct HPLC analysis to rule out impurities or by-products affecting spectral data.

- High-resolution MS : Confirm molecular ion peaks and isotopic patterns to distinguish between isobaric species .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.